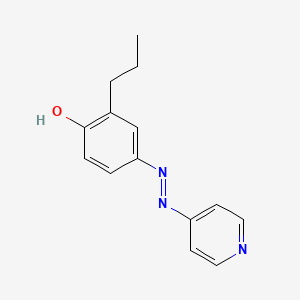

2-Propyl-4-(4-pyridylazo)phenol

Vue d'ensemble

Description

2-Propyl-4-(4-pyridylazo)phenol is a synthetic intermediate in the fibrous self-organization of Azopyridinecarboxylic Acid . It is a solid substance with a molecular formula of C14H15N3O and a molecular weight of 241.29 .

Molecular Structure Analysis

The molecular formula of 2-Propyl-4-(4-pyridylazo)phenol is C14H15N3O . This indicates that it contains 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

2-Propyl-4-(4-pyridylazo)phenol is a solid substance . It has a melting point range of 175.0 to 179.0 °C . It is soluble in methanol . Its appearance is described as yellow to amber to dark red powder to crystal .Applications De Recherche Scientifique

Metal Complexation and Chelation Properties 2-Propyl-4-(4-pyridylazo)phenol exhibits significant metal complexing properties, making it valuable in studies related to chelation. It has been compared with other compounds like 4-(2-pyridylazo)-resorcinol for its roles in chelation, highlighting its importance in understanding metal-ligand interactions (Anderson & Nickless, 1967).

Use as Spectrophotometric Reagents This compound serves as a useful spectrophotometric reagent for transition metals, utilized in the determination of metals like copper, iron, and nickel. Its sensitivity and stability in forming complexes with these metals are notable (Shijo, Uehara, Kudo, & Aratake, 1994).

Investigation in Mass Spectroscopy The mass spectra of 2-Propyl-4-(4-pyridylazo)phenol and its metal chelates with ions like manganese, cobalt, nickel, copper, and zinc have been studied. These investigations provide insights into the solution behavior and complex formation of these chelates (Betteridge & John, 1968).

Electrochemical Behavior Studies The electrochemical behavior of derivatives of this compound, such as 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, has been extensively studied. These studies include techniques like square-wave voltammetry and cyclic voltammetry, contributing to our understanding of the electrochemical reduction mechanisms of azo compounds (Karaman & Menek, 2012).

Role in Analytical Chemistry It is used in analytical chemistry as a chelating agent for trace metal determination. Its ability to form complexes with various metals makes it a valuable tool for spectrophotometric detection and chromatographic analysis (Ohtsuka, Matsuzawa, Wada, & Nakagawa, 1992).

Environmental Applications The compound's ability to form water-soluble metal chelates facilitates the concentration of trace metals from solutions. It's used in methods for determining heavy metal impurities in commercial products, showcasing its environmental monitoring capabilities (Nakagawa, Haraguchi, Ogata, Kato, Nakata, & Akatsuka, 1998).

Spectrophotometric Investigations Spectrophotometric investigations involving this compound have led to the development of sensitive methods for the determination of metals like zinc in serum. Its high molar absorptivity makes it particularly useful for trace-metal determinations in clinical chemistry (Homsher & Zak, 1985).

Safety And Hazards

2-Propyl-4-(4-pyridylazo)phenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propriétés

IUPAC Name |

2-propyl-4-(pyridin-4-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXGFZXXADBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659947 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-4-(4-pyridylazo)phenol | |

CAS RN |

253124-08-2 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)

![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)

![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)